

Pharmacological Profile of CHF-6366: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-6366 is a novel inhaled dual-pharmacology molecule, acting as a potent Muscarinic M3 receptor Antagonist and a $\beta2$ -Adrenergic receptor Agonist (MABA). Developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), its design incorporates a "super soft-drug" concept. This approach ensures potent local activity within the lungs while facilitating rapid systemic metabolism to less active metabolites, thereby minimizing potential systemic side effects. This document provides a comprehensive overview of the pharmacological profile of **CHF-6366**, detailing its binding affinity, functional potency, in vivo efficacy, and metabolic stability. Experimental protocols for key studies are described, and relevant signaling pathways are visualized.

Introduction

The combination of a muscarinic antagonist and a β2-agonist is a well-established therapeutic strategy in the management of obstructive lung diseases.[1] By targeting two distinct pathways that lead to bronchoconstriction, MABA compounds offer the potential for enhanced bronchodilation. **CHF-6366** represents an innovative approach in this class, designed for oncedaily administration with an optimized safety profile.[2][3] The molecule's unique "super soft-drug" characteristic is achieved through the incorporation of a metabolically labile ester group, which is stable at the site of administration but is rapidly hydrolyzed systemically.[2][3]



Mechanism of Action

CHF-6366 exhibits a dual mechanism of action:

- M3 Muscarinic Receptor Antagonism: It competitively inhibits the binding of acetylcholine to M3 receptors on airway smooth muscle, preventing the intracellular calcium mobilization that leads to muscle contraction.
- β2-Adrenergic Receptor Agonism: It stimulates β2-adrenergic receptors on airway smooth muscle cells, activating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade results in smooth muscle relaxation.

The synergistic action of these two mechanisms leads to potent and sustained bronchodilation.

Pharmacological Data

The pharmacological activity of **CHF-6366** has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.

Receptor Binding Affinity

The affinity of **CHF-6366** for the human M3 muscarinic receptor and the human β 2-adrenergic receptor was determined using radioligand binding assays.

Receptor	Radioligand	Preparation	pKi
Human M3	[3H]-N-methyl scopolamine	CHO-K1 cell membranes	10.4
Human β2	[3H]-CGP 12177	CHO-K1 cell membranes	11.4

Table 1: Binding Affinity of **CHF-6366** for Human M3 and β2 Receptors.

In Vitro Functional Activity

The functional potency of **CHF-6366** was assessed in isolated guinea pig trachea preparations.



Assay	Parameter	Agonist/Antagonist	Potency (pA2 or pEC50)
M3 Antagonism	Carbachol-induced contraction	Antagonist	9.9
β2 Agonism	Relaxation of pre- contracted tissue	Agonist	9.2

Table 2: Functional Potency of CHF-6366 in Isolated Guinea Pig Trachea.

In Vivo Bronchoprotective Effect

The bronchoprotective effect of **CHF-6366** was evaluated in a guinea pig model of acetylcholine-induced bronchoconstriction.

Administration Route	Time Point	ED50 (nmol/kg)
Intratracheal	2 hours	0.3
Intratracheal	24 hours	1.0

Table 3: In Vivo Bronchoprotective Effect of CHF-6366 in Guinea Pigs.

Metabolic Stability

The metabolic stability of **CHF-6366** was assessed in liver microsomes and hepatocytes from different species.



Species	Test System	Half-life (t1/2, min)
Human	Liver Microsomes	< 5
Rat	Liver Microsomes	< 5
Dog	Liver Microsomes	< 5
Human	Hepatocytes	10
Rat	Hepatocytes	7
Dog	Hepatocytes	9

Table 4: Metabolic Stability of CHF-6366.

Experimental ProtocolsRadioligand Binding Assays

- M3 Receptor Binding Assay: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 receptor were incubated with the radioligand [3H]-N-methyl scopolamine and varying concentrations of CHF-6366. The reaction was carried out in a buffer solution at room temperature and terminated by rapid filtration. The amount of radioactivity bound to the membranes was quantified by liquid scintillation counting. Non-specific binding was determined in the presence of an excess of a known M3 antagonist.
- β2 Receptor Binding Assay: Membranes from CHO-K1 cells stably expressing the human β2-adrenergic receptor were incubated with the radioligand [3H]-CGP 12177 and varying concentrations of CHF-6366. The experimental conditions were similar to the M3 binding assay. Non-specific binding was determined in the presence of an excess of a known β2agonist.

Isolated Guinea Pig Trachea Assay

Tracheal rings were isolated from male Dunkin-Hartley guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. For the M3 antagonism assay, cumulative concentration-response curves to the contractile agent carbachol were generated in the absence and presence of increasing



concentrations of **CHF-6366**. For the $\beta 2$ agonism assay, tracheal rings were pre-contracted with a standard spasmogen, and then cumulative concentration-response curves to **CHF-6366** were generated to assess its relaxant effect.

In Vivo Bronchoprotection in Guinea Pigs

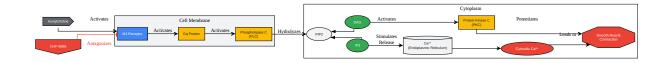
Male Dunkin-Hartley guinea pigs were anesthetized and instrumented for the measurement of pulmonary airflow resistance. Bronchoconstriction was induced by an intravenous challenge with acetylcholine. **CHF-6366** was administered intratracheally at various doses prior to the acetylcholine challenge. The dose of **CHF-6366** that produced a 50% inhibition of the bronchoconstrictor response (ED50) was calculated at different time points post-administration.

Metabolic Stability Assays

- Liver Microsomes: CHF-6366 was incubated with liver microsomes from human, rat, and dog
 in the presence of NADPH at 37°C. Aliquots were taken at various time points and the
 reaction was quenched with an organic solvent. The concentration of the remaining parent
 compound was determined by LC-MS/MS analysis to calculate the metabolic half-life.
- Hepatocytes: Cryopreserved hepatocytes from human, rat, and dog were incubated with CHF-6366 at 37°C. Samples were collected at different time points, and the reaction was terminated. The concentration of CHF-6366 was quantified by LC-MS/MS to determine the metabolic half-life.

Signaling Pathway Visualizations

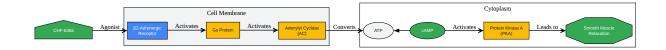
The following diagrams illustrate the signaling pathways modulated by CHF-6366.





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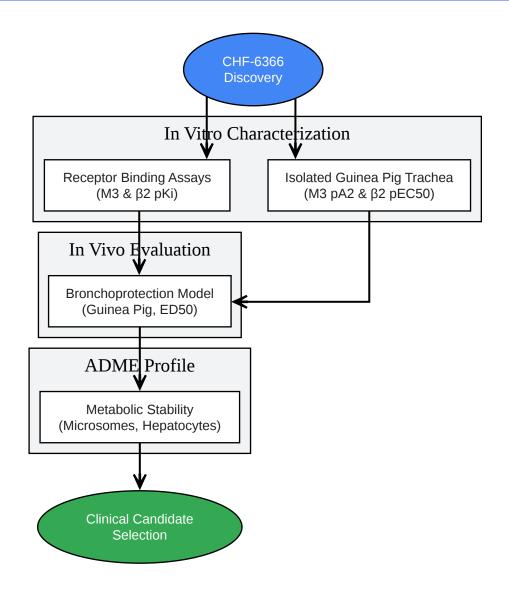
Caption: M3 Muscarinic Receptor Antagonism by CHF-6366.



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Caption: β2-Adrenergic Receptor Agonism by **CHF-6366**.





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Caption: Drug Discovery Workflow for CHF-6366.

Conclusion

CHF-6366 is a potent dual-pharmacology MABA compound with a well-defined in vitro and in vivo pharmacological profile. Its high affinity for M3 and $\beta2$ receptors translates into potent functional activity, leading to significant and long-lasting bronchoprotection in preclinical models. The "super soft-drug" design is supported by its rapid metabolism in liver preparations, suggesting a low potential for systemic side effects. These characteristics make **CHF-6366** a promising candidate for the inhaled treatment of COPD and other respiratory diseases.



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